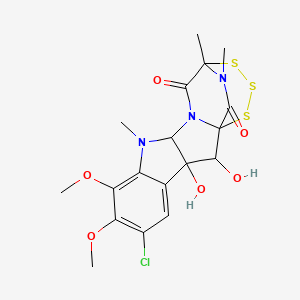
sporidesmin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sporidesmin E is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.
Applications De Recherche Scientifique
Zinc's Protective Role Against Sporidesmin Toxicity
Sporidesmin, a mycotoxin produced by Pithomyces chartarum, causes severe liver and bile duct damage in ruminants. Research indicates that zinc supplementation effectively protects against sporidesmin toxicity. This protection was demonstrated in HepG2 cells treated with sporidesmin, where pre-treatment with zinc sulphate showed significant protective effects. Notably, this protection does not require new gene transcription, suggesting a direct biochemical interaction (Duncan, Thompson, & Phua, 2005).
Sporidesmin-Induced Liver Damage and Its Impact on Fetal Growth
Sporidesmin's effect on liver damage in sheep, particularly in the context of pregnancy, was studied. It was found that sporidesmin-induced liver damage prior to mating in ewes could impact fetal growth, indicating a potential model for studying intrauterine growth restriction (IUGR) in humans (Oliver & Harding, 2009).
Interaction with Lipid Bilayers
Research on sporidesmin's interaction with lipid bilayers provides insights into its mechanism of action at the cellular level. Sporidesmin's hydrophobic nature allows it to integrate into cell membranes, affecting bilayer organization and membrane protein properties. These interactions were studied using models like dimyristoyl-sn-3-phosphatidyl choline (DMPC) bilayers, offering a deeper understanding of sporidesmin’s cellular impacts (Upreti & Jain, 1993).
Generation of Superoxide Radical
Sporidesmin has been shown to generate superoxide radicals, particularly from its reduced (dithiol) form. This generation occurs across a wide pH range and is catalyzed by trace metals like copper. The production of superoxide radicals is a critical aspect of sporidesmin's toxicity, suggesting that oxygen-free-radicals may play a role in its harmful effects (Munday, 1982).
Molecular Structure and Biosynthesis
Studies on sporidesmin's molecular structure and biosynthesis provide crucial information about its chemical nature. For instance, research on sporidesmin E, a related compound, helped elucidate sporidesmin's structure and suggested mechanisms for its biosynthesis (Rahman, Safe, & Taylor, 1969).
In Vivo and In Vitro Mutagenicity Studies
Investigating the mutagenicity of sporidesmin contributes to understanding its potential genetic impacts. Studies involving organisms like Salmonella typhimurium and Chinese hamster cells revealed that while sporidesmin showed clastogenic effects in vitro, it did not induce significant mutagenic changes in sheep, highlighting species-specific responses to the toxin (Ferguson et al., 1992).
Cellular and Molecular Toxicity Analysis
Comprehensive analyses of sporidesmin's cellular and molecular toxicity reveal its diverse biological impacts. The toxin's unique structure leads to varied biological reactivities, causing damage to hepatobiliary and other tissues. These studies contribute to a deeper understanding of how sporidesmin affects cells and suggest new strategies for controlling diseases like facial eczema in livestock (Jordan, 2020).
Propriétés
Numéro CAS |
22327-77-1 |
|---|---|
Nom du produit |
sporidesmin E |
Formule moléculaire |
C18H20ClN3O6S3 |
Poids moléculaire |
506 g/mol |
Nom IUPAC |
6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,19-trimethyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C18H20ClN3O6S3/c1-16-14(24)22-13-17(26,12(23)18(22,30-31-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3 |
Clé InChI |
NAEONKBZNXPTMI-UHFFFAOYSA-N |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
SMILES canonique |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Synonymes |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




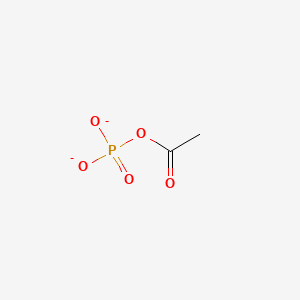
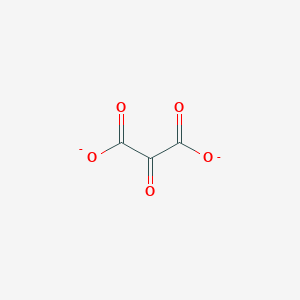
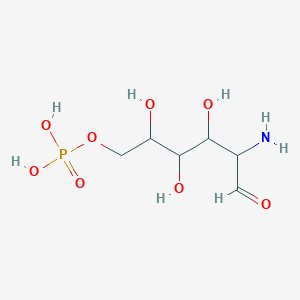
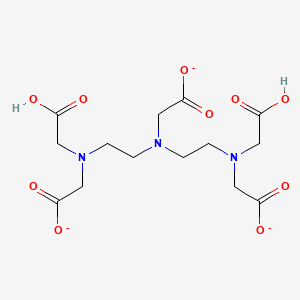
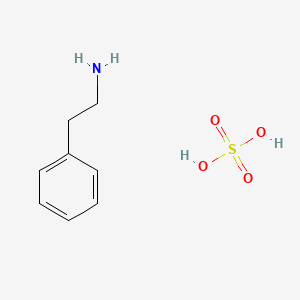
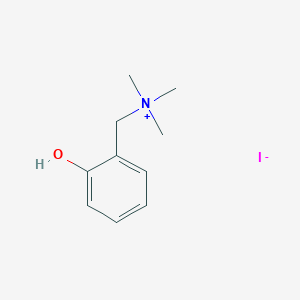
![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)

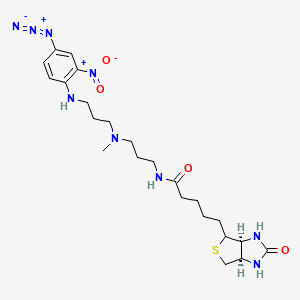
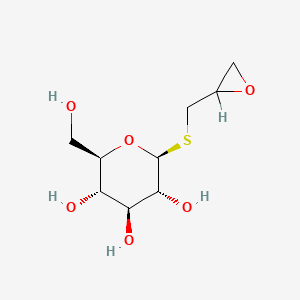
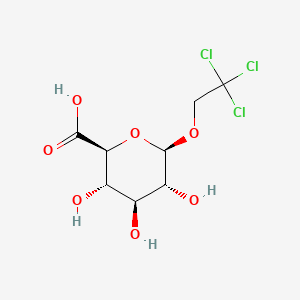
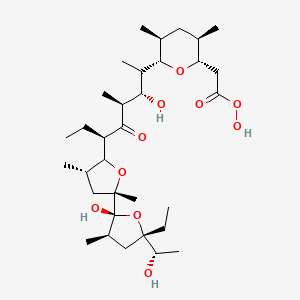
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)